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Introduction: Branebrutinib (BMS-986195) is a potent, highly selective, oral, small-molecule, covalent
inhibitor of Bruton's tyrosine kinase (BTK) developed for the treatment of immune-mediated and
inflammatory diseases [1]. Its properties make it an ideal candidate for PK/PD modeling, as it exhibits rapid
plasma clearance but prolonged pharmacodynamic effects due to covalent binding to its target. This note
summarizes key data and methodologies from the first-in-human study (NCT02705989) to guide researchers

in understanding its disposition and action [1].

Key Pharmacokinetic (PK) and Pharmacodynamic (PD)
Properties

The following table summarizes the core quantitative findings from the Phase I single-ascending dose (SAD)

and multiple-ascending dose (MAD) studies in healthy participants [1].

Table 1: Summary of Branebrutinib Pharmacokinetic and Pharmacodynamic Parameters

Parameter Value | Finding Notes / Conditions

Absorption (Tmax) Within 1 hour Rapid oral absorption [1].
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Parameter Value / Finding Notes | Conditions

Plasma Half-life (t1/2) 1.2 - 1.7 hours Short plasma elimination half-life; drops to
undetectable levels within 24 hours [1].

BTK Occupancy Half- 115 - 154 hours Much slower decay of pharmacodynamic effect
life (Mean) compared to plasma PK [1].

Dose for 100% BTK Reached after a single  Rapid and high level of target engagement [1].
Occupancy 10 mg dose

Safety Profile Well tolerated Most adverse events (AEs) were mild to moderate

[1].

BTK Signaling Pathway and Drug Mechanism

Branebrutinib exerts its effects by covalently binding to cysteine 481 (Cys481) in the active site of BTK,
thereby inactivating it [1]. BTK is a crucial enzyme in hematopoietic cells, playing a central role in signaling
pathways that drive inflammation and autoimmunity. The diagram below illustrates the key pathways

modulated by branebrutinib.
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Experimental Protocols from Phase | Study

The foundational data for PK/PD modeling was generated using the following methodologies from the

published Phase I trial [1].

3.1. Study Design Protocol

e Title: A Phase |, Randomized, Double-Blind, Placebo-Controlled Study of Branebrutinib in Healthy
Participants.
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e Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single
and multiple ascending oral doses of branebrutinib.
¢ Design:
o Parts: Three parts: Single-Ascending Dose (SAD), Multiple-Ascending Dose (MAD), and MAD
in Japanese participants (JMAD).
o Randomization: Participants were randomized 3:1 to receive branebrutinib or placebo.
o Dosing:
= SAD: Single doses of 0.3, 1, 3, 10, or 30 mg.
= MADI/JMAD: Once-daily doses of 0.3, 1, 3, or 10 mg for 14 days.
¢ Participants: Healthy adults aged 18-55 years with a BMI of 18-32 kg/m2.
e Ethics: The study was conducted in accordance with ICH Good Clinical Practice and the Declaration
of Helsinki. The protocol was approved by an independent ethics committee [1].

3.2. Pharmacokinetic Assessment Protocol

e Sample Collection: Blood samples were collected at predefined time points pre-dose and post-dose
to determine branebrutinib plasma concentrations.
e Bioanalysis: Plasma concentrations of branebrutinib were quantified using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.
¢ PK Parameters Calculated: The following parameters were derived from the plasma concentration-
time data:
o Maximum plasma concentration (C~max~)

[¢]

Time to C~max~ (T~max~)
Area under the plasma concentration-time curve (AUC)
Apparent terminal elimination half-life (t~1/2~) [1].

[¢]

[e]

3.3. Pharmacodynamic Assessment Protocol

e Target Engagement Assay: BTK occupancy was measured as the primary PD endpoint using a
novel mass spectrometry assay.

e Methodology: This assay directly quantified the ratio of drug-occupied BTK to free BTK in peripheral
blood mononuclear cells (PBMCSs) isolated from participant samples.

o Workflow: The experimental workflow for the PD analysis is outlined below.
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Implications for PK/PD Modeling and Further Development

The data from this study provides a classic example of a dissociation between PK and PD, which is a

critical consideration for modeling and dosing regimen design.

e Modeling Insight: The short plasma half-life (1.2-1.7 hours) but long BTK occupancy half-life (115-
154 hours) is a direct result of the covalent mechanism of action of branebrutinib. A PK/PD model
for branebrutinib must therefore incorporate a biophase compartment to account for the slow
turnover rate of the BTK protein itself, rather than simply linking effect to plasma concentration.
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e Dosing Optimization: This prolonged PD effect supports less frequent dosing than would be
predicted from PK data alone, improving patient convenience and potentially reducing peak
concentration-related side effects.

¢ Formulation Development: Later-stage studies (e.g., NCT05303220) have focused on developing a
tablet formulation and assessing the effect of food on its bioavailability, which are key steps in
optimizing the final drug product [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://www.patlynk.com/trial/NCT05303220
https://www.smolecule.com/products/s521951?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7444767/
https://www.patlynk.com/trial/NCT05303220
https://www.smolecule.com/products/b521951#branebrutinib-pharmacokinetics-pd-modeling
https://www.smolecule.com/products/b521951#branebrutinib-pharmacokinetics-pd-modeling
https://www.smolecule.com/products/b521951#branebrutinib-pharmacokinetics-pd-modeling
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s521951?utm_src=pdf-bulk
https://www.smolecule.com/products/s521951?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 717 Tech Support


https://www.smolecule.com/products/s521951?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

